molecular formula C26H24ClN3O3 B11341369 1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11341369
M. Wt: 461.9 g/mol
InChI Key: HMHDRIHEKFBYSX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps. One common route includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable amine to form an intermediate, which is then further reacted with other reagents to form the final product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of benzodiazole and pyrrolidinone moieties sets it apart from other similar compounds.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-32-20-10-7-17(8-11-20)15-30-22-6-4-3-5-21(22)28-26(30)18-13-25(31)29(16-18)23-14-19(27)9-12-24(23)33-2/h3-12,14,18H,13,15-16H2,1-2H3

InChI Key

HMHDRIHEKFBYSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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